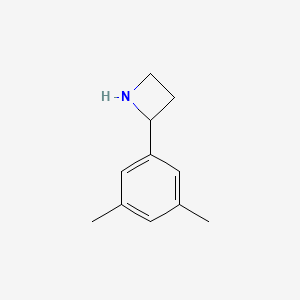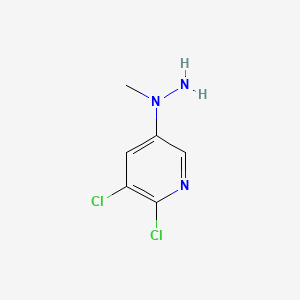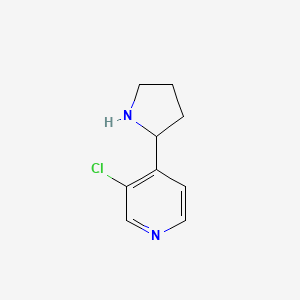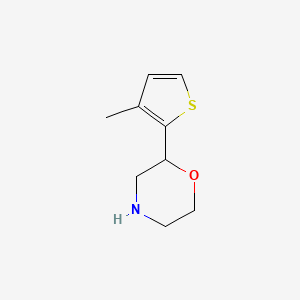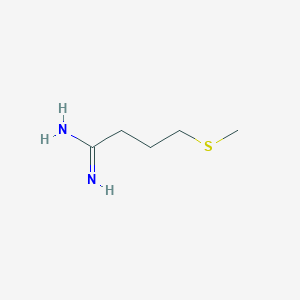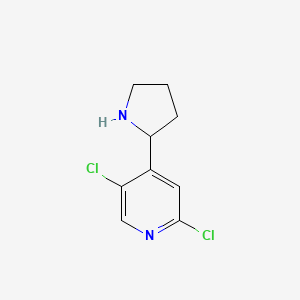
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with two chlorine atoms and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2,5-dichloropyridine with pyrrolidine under specific conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring replaces one of the chlorine atoms on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Coupling Reactions: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The specific mechanism of action for 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloropyridine: Lacks the pyrrolidine ring, making it less versatile in biological applications.
4-(Pyrrolidin-2-yl)pyridine: Lacks the chlorine substituents, which can affect its reactivity and binding properties.
Pyrrolidine-2,5-diones: These compounds have different ring structures and properties.
Uniqueness
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is unique due to the presence of both chlorine atoms and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these features makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H10Cl2N2 |
|---|---|
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
2,5-dichloro-4-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-5-13-9(11)4-6(7)8-2-1-3-12-8/h4-5,8,12H,1-3H2 |
InChI-Schlüssel |
AUSBXULDROGBOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=CC(=NC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



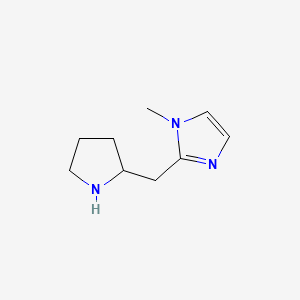
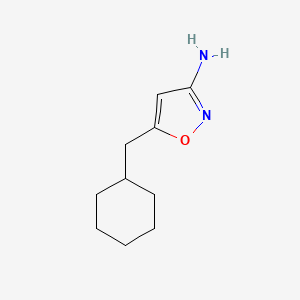
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)

